molecular formula C23H21ClN2O5 B270964 N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270964
M. Wt: 440.9 g/mol
InChI Key: FCUQAEXLQOHCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as PF-06282999, is a novel, small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide inhibits the activity of a specific enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting this enzyme, N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can disrupt the signaling pathways that are critical for the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have a potent anti-tumor effect in preclinical models of cancer. It has also been shown to reduce inflammation and improve symptoms in animal models of autoimmune disorders. The biochemical and physiological effects of N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide are still being studied, and more research is needed to fully understand its mechanism of action.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its high potency and selectivity, which makes it an ideal tool for studying the role of the targeted enzyme in various cellular processes. However, one of the limitations of N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.

Future Directions

There are several future directions for research on N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is the development of more potent and selective inhibitors of the targeted enzyme. Another area of interest is the investigation of the potential therapeutic applications of N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves a multi-step process that includes the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is commercially available, and the final product is obtained in good yield and purity. The details of the synthesis method are beyond the scope of this paper but can be found in the literature.

Scientific Research Applications

N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a specific enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival.

properties

Product Name

N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

N-[3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C23H21ClN2O5/c1-30-17-6-5-13(24)10-16(17)26-21(27)11-3-2-4-14(7-11)25-22(28)19-12-8-15-18(9-12)31-23(29)20(15)19/h2-7,10,12,15,18-20H,8-9H2,1H3,(H,25,28)(H,26,27)

InChI Key

FCUQAEXLQOHCQV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4

Origin of Product

United States

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